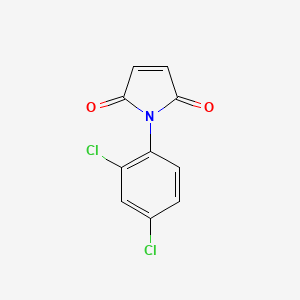

1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione

描述

Historical Development and Chemical Classification

The development of this compound emerged from the broader exploration of N-substituted maleimide derivatives that began gaining prominence in organic synthesis during the mid-20th century. The compound belongs to the systematic classification of maleimides, which are cyclic imides derived from maleic acid. The historical progression of maleimide chemistry has shown that N-substituted derivatives, particularly those bearing halogenated aromatic substituents, possess enhanced chemical stability and distinct reactivity patterns compared to their non-halogenated counterparts.

The chemical classification of this compound places it within the broader category of organic compounds known as maleimides, which are characterized by the presence of a 2,5-pyrroledione moiety. Specifically, it falls under the subcategory of N-arylmaleimides, where the nitrogen atom of the maleimide ring is substituted with an aromatic group. The presence of two chlorine substituents at the 2- and 4-positions of the phenyl ring creates a unique electronic environment that influences both the compound's chemical reactivity and biological activity profile.

The systematic development of halogenated maleimide derivatives has been driven by the understanding that halogen substitution can significantly modulate the electronic properties of the aromatic ring, thereby affecting the overall chemical behavior of the molecule. Research has demonstrated that dichlorophenyl substitution patterns, particularly the 2,4-dichlorophenyl configuration, provide an optimal balance between electronic effects and steric considerations that enhance the compound's utility in various chemical applications.

Position in Maleimide Chemistry

Within the expansive field of maleimide chemistry, this compound occupies a distinctive position as a halogenated N-arylmaleimide derivative. The maleimide scaffold has been extensively studied for its unique reactivity profile, particularly its susceptibility to additions across the double bond through Michael additions or Diels-Alder reactions. The incorporation of the 2,4-dichlorophenyl substituent significantly modifies these fundamental reactivity patterns.

The compound's position within maleimide chemistry is further defined by its role as a member of the class of maleimides that have been utilized in transition-metal catalyzed carbon-hydrogen activation reactions. Recent advances in spirocyclization of maleimides via transition-metal catalyzed carbon-hydrogen activation have highlighted the importance of N-substituted maleimides bearing electron-withdrawing groups, such as the dichlorophenyl moiety present in this compound. This positioning has made it a valuable substrate for developing new synthetic methodologies and exploring novel reaction pathways.

The electronic properties imparted by the 2,4-dichlorophenyl group place this compound within the category of maleimides that exhibit enhanced electrophilic character at the carbon-carbon double bond. This enhanced electrophilicity has been shown to be beneficial in various chemical transformations, including those involving nucleophilic additions and cycloaddition reactions. The strategic positioning of the chlorine atoms creates a unique electronic distribution that influences both the ground-state properties and the transition-state stabilization in chemical reactions.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in organic and medicinal chemistry research stems from its unique structural features and the resulting biological activities. In medicinal chemistry applications, this compound has been identified as part of screening libraries designed for drug discovery, particularly in the context of cysteine-targeted covalent libraries and agricultural chemical development. The compound's inclusion in these specialized libraries reflects its potential as a lead compound for developing new therapeutic agents.

Research investigations have demonstrated that 2,4-dichlorophenyl analogues within the maleimide family can significantly influence biological activity profiles. Specifically, studies focusing on glycogen synthase kinase-3 beta inhibition have shown that 2,4-dichlorophenyl analogues significantly diminish inhibitory activity compared to other substitution patterns. This finding has important implications for understanding structure-activity relationships within this class of compounds and guides the design of new derivatives with improved biological profiles.

The compound's significance in organic chemistry research is evidenced by its utility as a building block for more complex molecular structures. The presence of the maleimide functional group provides multiple sites for chemical modification, including the reactive carbon-carbon double bond and the nitrogen atom already substituted with the dichlorophenyl group. This versatility has made it valuable in synthetic methodologies aimed at constructing complex heterocyclic systems and in the development of new materials with specific properties.

Furthermore, the compound has found applications in bioconjugation chemistry, where maleimide derivatives are extensively used for their selective reactivity with cysteine residues in proteins. The electronic properties imparted by the 2,4-dichlorophenyl substituent can influence the reactivity and selectivity of these bioconjugation reactions, making this compound a useful tool for protein modification and labeling studies.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming cyclic imides. The compound is classified under the Chemical Abstracts Service number 26396-57-6, which provides a unique identifier for this specific molecular structure. The systematic name reflects the core pyrrole-2,5-dione structure with the N-substitution clearly indicated by the "1-(2,4-dichlorophenyl)" prefix.

Structural classification of this compound reveals a molecular formula of C₁₀H₅Cl₂NO₂ with a molecular weight of 242.06 daltons. The structure can be represented by the Simplified Molecular-Input Line-Entry System notation as O=C1N(C(C=C1)=O)C(C(Cl)=C2)=CC=C2Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key BZUKGARCPDEBLG-UHFFFAOYSA-N serves as another unique structural identifier that facilitates database searches and chemical information retrieval.

The structural classification also encompasses the stereochemical and electronic properties of the molecule. The compound possesses no chiral centers, classifying it as an achiral molecule. The electronic structure is characterized by the presence of hydrogen bond acceptors and the absence of hydrogen bond donors, with a calculated partition coefficient that indicates moderate lipophilicity. These structural parameters are crucial for understanding the compound's physical properties and predicting its behavior in various chemical and biological systems.

The structural framework of this compound consists of a five-membered pyrroledione ring system with a substituted phenyl group attached to the nitrogen atom. The two chlorine substituents are positioned at the ortho and para positions relative to the point of attachment to the nitrogen atom, creating a specific electronic environment that influences the compound's chemical reactivity and biological activity. This structural arrangement has been shown to be important for the compound's inclusion in various chemical libraries and its potential applications in drug discovery research.

属性

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKGARCPDEBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949285 | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26396-57-6 | |

| Record name | NSC52624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acylation of Pyrrole or Pyrrole-2,5-dione Precursors with 2,4-Dichlorobenzoyl Chloride

A common route to 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves the acylation of pyrrole or its derivatives with 2,4-dichlorobenzoyl chloride under basic conditions. This method is analogous to the synthesis of related isomers such as 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione, where the acid chloride reacts with pyrrole in solvents like dichloromethane or toluene under reflux, often in the presence of a base such as triethylamine to neutralize HCl formed during the reaction.

Cyclization via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classical method for preparing substituted pyrroles, including pyrrole-2,5-diones. This involves the condensation of 1,4-dicarbonyl compounds (e.g., hexane-2,5-dione) with substituted anilines or aromatic amines bearing dichloro substituents. For example, reacting 2,4-dichloroaniline with appropriate diketones under acidic or iodine-catalyzed conditions in solvents such as tetrahydrofuran (THF) at room temperature yields the pyrrole-2,5-dione core with the 2,4-dichlorophenyl substitution.

Reaction of Dichloromaleic Anhydride with 2,4-Dichloroaniline

Another effective method involves the reaction of dichloromaleic anhydride with 2,4-dichloroaniline in the presence of acetic acid as a catalyst and ethanol as solvent. This approach yields the target compound via nucleophilic attack of the aniline nitrogen on the anhydride, followed by ring closure to form the pyrrole-2,5-dione ring. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly compared to conventional heating.

Condensation with Aldehydes and Subsequent Cyclization

The compound can also be synthesized as a precursor for further functionalization by condensation with aldehydes in the presence of sodium hydroxide, forming chalcone derivatives. These reactions are typically carried out in ethanol at room temperature or under reflux, followed by recrystallization to purify the product.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The acylation step involves nucleophilic attack of the pyrrole nitrogen on the electrophilic carbonyl carbon of the 2,4-dichlorobenzoyl chloride, facilitated by base scavenging of HCl.

- In the Paal-Knorr reaction, the primary aromatic amine attacks the diketone, followed by cyclization and dehydration to form the pyrrole-2,5-dione ring.

- Microwave irradiation accelerates the reaction by dielectric heating, enhancing molecular collisions and energy transfer, leading to higher yields in shorter times.

- The electron-withdrawing chlorine substituents at the 2 and 4 positions activate the aromatic ring towards nucleophilic substitution and influence the electrophilicity of the carbonyl groups in the pyrrole-2,5-dione ring.

Purification and Characterization

- Purification is typically achieved by recrystallization from polar aprotic solvents such as dioxane or ethyl acetate, or by silica gel column chromatography using hexane/ethyl acetate gradients.

- Characterization techniques include:

- 1H and 13C NMR spectroscopy : Aromatic protons appear as doublets around δ 7.2–7.8 ppm; pyrrole ring protons resonate near δ 6.5–7.0 ppm; carbonyl carbons appear near 170 ppm.

- FTIR spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretching) and 680–750 cm⁻¹ (C-Cl bending).

- Mass spectrometry (HRMS) : Molecular ion peak consistent with molecular formula C10H5Cl2NO2 (molecular weight ~244 g/mol).

- Purity is confirmed by HPLC with UV detection at 254 nm, typically achieving >95% purity.

Comparative Reactivity and Stability

| Compound | Substitution Pattern | Thermal Stability | Reactivity Notes |

|---|---|---|---|

| This compound | 2,4-Cl₂ | Lower thermal stability | Faster substitution kinetics due to asymmetric Cl placement |

| 1-(2,6-Dichlorophenyl)-1H-pyrrole-2,5-dione | 2,6-Cl₂ | Higher thermal stability | Enhanced electrophilicity due to symmetric Cl placement |

化学反应分析

Types of Reactions

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biology

- Antimicrobial Activity : Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results .

- Anticancer Properties : Several studies have evaluated the anticancer potential of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives. For example, derivatives have been screened against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, showing higher efficacy than conventional chemotherapeutics like doxorubicin .

Medicine

- COX-2 Inhibition : The compound has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. Molecular docking studies revealed strong binding interactions with COX-2, indicating its potential as an anti-inflammatory agent .

Industry

- Advanced Materials : Due to its unique chemical properties, this compound is utilized in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance material properties like thermal stability and mechanical strength.

Case Studies

作用机制

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

The biological and chemical properties of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione are strongly influenced by its substitution pattern. Below is a detailed comparison with analogous pyrrole-2,5-dione derivatives:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas from cited evidence.

Positional Isomerism and Reactivity

- Chlorine Substitution Patterns :

- The 2,4-dichloro configuration in SB216763 optimizes steric and electronic interactions with GSK-3β’s ATP-binding pocket . In contrast, the 2,6-dichloro isomer () shows divergent bioactivity, favoring endothelial cell proliferation via mesenchymal stem cell (MSC) modulation .

- The 3-chloro-4-fluoro analog () demonstrates higher apoptotic activity due to fluorine’s electron-withdrawing effects, which stabilize interactions with caspase enzymes .

Functional Group Modifications

- Thio vs. Oxo Groups :

- Replacement of the phenyl-oxo group with a phenylthio moiety () increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This modification correlates with improved antimicrobial potency .

- Alkyl Chain Additions :

- The hexyl group in 3,4-dichloro-1-hexyl-1H-pyrrole-2,5-dione () imparts hydrophobicity, making it suitable for lipid-based drug delivery systems or polymer synthesis .

生物活性

1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of dichloromaleic anhydride with an appropriate amine. Various methods have been employed to enhance yield and efficiency, including microwave-assisted synthesis which has shown significant advantages over traditional heating methods .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Studies indicate that derivatives of pyrrole-2,5-dione exhibit potent anticancer effects by inhibiting the growth of various cancer cell lines. For instance, a derivative demonstrated GI50 values in the nanomolar range against colon cancer cell lines such as HCT-116 and SW-620 .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains.

- Endothelial Cell Promotion : Research has highlighted its role in promoting endothelial cell differentiation from mesenchymal stem cells (MSCs), indicating potential applications in vascular disease therapies .

Anticancer Activity

A significant study focused on the interaction of this compound derivatives with growth factor receptors like EGFR and VEGFR2. These interactions were assessed through molecular docking and dynamics simulations, revealing that certain derivatives could form stable complexes with these receptors, suggesting their potential as targeted anticancer agents .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 2a | HCT-116 | 1.0 × 10^-8 | EGFR Inhibition |

| 2b | SW-620 | 1.6 × 10^-8 | VEGFR2 Inhibition |

| 2c | Colo-205 | 1.5 × 10^-8 | Lipid Membrane Interaction |

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various pathogens. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Vascular Therapy Applications

In vascular medicine, derivatives of this compound were shown to enhance endothelialization in models of vascular injury. This suggests a therapeutic role in conditions like atherosclerosis and restenosis by facilitating rapid healing and reducing neointimal hyperplasia .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Colon Cancer Model : In vivo studies using rat models for chemically induced colon cancer showed significant tumor growth inhibition when treated with specific pyrrole derivatives .

- Endothelial Cell Differentiation : A study demonstrated that treatment with certain pyrrole derivatives led to enhanced differentiation of MSCs into endothelial cells, which is critical for effective vascular repair .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization reactions of substituted maleimides or maleic anhydrides with aromatic amines. For example, analogous compounds like 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione are synthesized via base-assisted cyclization of maleimide derivatives with chlorophenylamines . Optimization can follow statistical experimental design (e.g., factorial designs) to minimize trial-and-error, as demonstrated in studies on pyrrolidone derivatives . Key parameters include temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ ≈ 254 nm) to assess purity.

- Spectroscopy : Confirm via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrole protons at δ 6.5–7.0 ppm) and NMR (carbonyl signals at δ 170–175 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H] at m/z 272.975 (calculated for CHClNO).

Q. What crystallographic data are available for structural elucidation?

- Methodological Answer : X-ray crystallography of related compounds (e.g., 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione) reveals planar pyrrole-dione rings (r.m.s. deviation <0.05 Å) and dihedral angles (e.g., 78.22° between aryl and pyrrole moieties) . For 2,4-dichloro derivatives, anticipate similar planarity with Cl substituents influencing packing via halogen bonding.

Advanced Research Questions

Q. What computational methods are suitable for predicting reactivity or electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack. For example, HOMO localization on the pyrrole ring suggests susceptibility to oxidation .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility or aggregation tendencies.

Q. How does the electronic nature of the 2,4-dichlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups activate the aryl ring toward nucleophilic aromatic substitution (SNAr) but deactivate it for Pd-catalyzed couplings. Experimental studies on chlorophenyl-pyrrolidinediones show enhanced reactivity with thiols or amines at the 4-position due to para-directing effects . Contrast this with methoxy-substituted analogs, where electron-donating groups favor electrophilic substitutions .

Q. What strategies mitigate conflicting spectroscopic data in structural characterization?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- 2D Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, particularly for overlapping aromatic peaks .

- Crystallographic Validation : Resolve ambiguities by comparing experimental XRD data with computed structures (e.g., Mercury CSD software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。